molecular formula C13H19N3O B3305348 2-(4-aminopiperidin-1-yl)-N-phenylacetamide CAS No. 923137-83-1

2-(4-aminopiperidin-1-yl)-N-phenylacetamide

Katalognummer B3305348
CAS-Nummer: 923137-83-1
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: GCPJCVVJLVJNTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine derivatives, such as “2-(4-aminopiperidin-1-yl)-N-phenylacetamide”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many research studies .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Wissenschaftliche Forschungsanwendungen

Receptor Binding Studies

Research on N-(1-benzylpiperidin-4-yl)arylacetamide analogues, including compounds with structures similar to 2-(4-aminopiperidin-1-yl)-N-phenylacetamide, has shown significant binding properties for σ1 and σ2 receptors. These studies are crucial for understanding receptor interactions and developing compounds with potential therapeutic applications. The binding affinity and selectivity for σ1 vs. σ2 receptors have been a focal point, revealing insights into the structural requirements for receptor binding and the influence of aromatic ring substitutions on receptor affinity (Huang et al., 2001).

Pharmacological Evaluations

Further pharmacological evaluations of compounds within this class have led to the discovery of potential applications in treating conditions related to receptor dysfunctions. For instance, muscarinic M3 receptor antagonists with structural similarities have been synthesized and investigated for their selectivity and potency, which could contribute to the treatment of obstructive airway diseases (Mitsuya et al., 1999).

Enzyme Inhibition Studies

Compounds like this compound have also been explored for their enzyme inhibitory properties. Studies on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, for example, have shown inhibition of kidney-type glutaminase (GLS), highlighting their potential in probing therapeutic strategies against cancer by targeting glutamine metabolism (Shukla et al., 2012).

Antibacterial and Antimicrobial Applications

Synthetic efforts have also extended to evaluating the antibacterial activities of N-phenylacetamide derivatives, including those with arylthiazole moieties. These studies contribute to the discovery of new antibacterial agents with potential applications in addressing bacterial resistance (Lu et al., 2020).

Wirkmechanismus

The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its intended use. For example, some piperidine derivatives have been found to have inhibitory properties .

Safety and Hazards

The safety and hazards associated with “2-(4-aminopiperidin-1-yl)-N-phenylacetamide” are not available in the search results. It’s important to handle all chemical compounds with appropriate safety measures .

Zukünftige Richtungen

The future directions in the field of piperidine derivatives involve the development of novel drugs containing the piperidine moiety . This includes the discovery and biological evaluation of potential drugs .

Eigenschaften

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-11-6-8-16(9-7-11)10-13(17)15-12-4-2-1-3-5-12/h1-5,11H,6-10,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPJCVVJLVJNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product of stage 1 (0.28 g; 0.84 mmol) is stirred over night at r.t. with 10 mL 10% TFA in DCM. The solvent is removed to give 2-(4-amino-1-piperidyl)-N-phenyl-acetamide as a TFA salt (I.1).
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-aminopiperidin-1-yl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-aminopiperidin-1-yl)-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-(4-aminopiperidin-1-yl)-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(4-aminopiperidin-1-yl)-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-(4-aminopiperidin-1-yl)-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-(4-aminopiperidin-1-yl)-N-phenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.